(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate
Overview
Description
“(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate” is a type of Fmoc-protected β-amino acid . These are commonly used in solid phase synthesis and can be introduced into specific positions of the polypeptide chain by solid phase synthesis methods .
Synthesis Analysis
The synthesis of this compound involves the successful application of the Arndt-Eistert protocol starting from commercially available Fmoc α-amino acids . This leads to enantiomerically pure Fmoc-protected β-amino acids in only two steps and with high yield .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Arndt-Eistert homologation, which is a method of producing β-amino acids from α-amino acids . This involves a one-step condensation reaction .
Scientific Research Applications
Antibacterial Activity
One study focused on synthesizing derivatives of kanamycins using (2R,3R)- and (2R,3S)-4-azido-3-fluoro-2-hydroxybutanoic acids. These compounds exhibited similar antibacterial activity and toxicity levels as their corresponding analogs. The study also explored the relationship between observed toxicity and the base strength of the compounds (Takahashi, Ueda, Tsuchiya, & Kobayashi, 1993).
Peptide Synthesis
A 2003 study described the preparation of N-Fmoc-protected β2-homoamino acids, a key step in the synthesis of β-peptides. The research involved a diastereoselective amidomethylation process, showcasing the utility of these compounds in solid-phase syntheses of peptides (Šebesta & Seebach, 2003).
Synthesis of Complex Cyclodepsipeptides
A 2016 study detailed the synthesis of complex cyclodepsipeptides, cyclic peptides that have potential as pharmaceutical candidates. The study involved the synthesis of noncommercial protected amino acids, including (2R,3R,4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-hydroxy-4,5-dimethylhexanoic acid (Fmoc-AHDMHA-OH), demonstrating the compound's significance in creating biologically active molecules (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Solid Phase Synthesis Applications
Research in 2000 presented new linkers for solid-phase synthesis, including 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These linkers, derived from (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate, exhibited higher acid stability compared to standard trityl resins, enhancing the synthesis of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).
Future Directions
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNQPFAECJFQNV-VFZPIINCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856386 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-threonine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-74-4 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-threonine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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